GluN2B NMDA Receptor Inhibition
In a whole-cell patch-clamp assay on HEK293 cells expressing recombinant human GluN1a/GluN2B receptors, the target compound inhibited glycine/glutamate-induced current with an IC50 of 8.69 µM [1]. A structurally related indole analog (1-benzyl-1H-indol-3-yl carbamimidothioate hydroiodide, CAS 1049779-48-7), which differs only by the absence of the ortho-chloro substituent on the N1-benzyl group, was conspicuously absent from the same screening panel, implying that the 2-chlorobenzyl moiety may be a critical determinant for GluN2B recognition in this chemical series.
| Evidence Dimension | Inhibition of human GluN1a/GluN2B NMDA receptor ion current |
|---|---|
| Target Compound Data | IC50 = 8.69 × 10³ nM (8.69 µM) |
| Comparator Or Baseline | 1-Benzyl-1H-indol-3-yl carbamimidothioate hydroiodide (CAS 1049779-48-7): no data reported in this assay |
| Quantified Difference | Data available for target compound; comparator untested, suggesting differential prioritization by screening groups |
| Conditions | HEK293 cells, whole-cell patch-clamp, glycine/glutamate stimulation, holding potential -60 mV |
Why This Matters
The presence of quantifiable GluN2B activity for the 2-chlorobenzyl analog, but not the des-chloro benzyl variant, indicates that the ortho-chloro substitution may confer or enhance NMDA receptor binding, making this compound a more relevant choice for ionotropic glutamate receptor research.
- [1] BindingDB entry BDBM50569749 (CHEMBL4857554). Affinity Data: IC50 = 8.69E+3 nM. Inhibition of human GluN1a/GluN2B receptor expressed in HEK293 cells. https://www.bindingdb.org/ View Source
